(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Description
The compound (5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a heterocyclic molecule featuring a fused [1,3]thiazolo[3,2-b][1,2,4]triazol-6-one core. Key structural attributes include:
- Z-configuration at the methylidene bridge (C5 position), critical for maintaining planarity and intermolecular interactions .
- A 4-methoxyphenyl group at position 2, contributing to electron-donating effects and solubility .
- A 3-methyl-4-(2-methylpropoxy)phenyl-substituted pyrazole at position 5, enhancing lipophilicity and steric bulk .
This compound is synthesized via condensation reactions, likely involving a Knoevenagel-type mechanism to form the methylidene bridge, as observed in analogous pyrazol-4-yl methylene derivatives . Its structure has been validated using X-ray crystallography (SHELXL software) and spectroscopic methods .
Properties
CAS No. |
623935-20-6 |
|---|---|
Molecular Formula |
C32H29N5O3S |
Molecular Weight |
563.7 g/mol |
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C32H29N5O3S/c1-20(2)19-40-27-15-12-23(16-21(27)3)29-24(18-36(34-29)25-8-6-5-7-9-25)17-28-31(38)37-32(41-28)33-30(35-37)22-10-13-26(39-4)14-11-22/h5-18,20H,19H2,1-4H3/b28-17- |
InChI Key |
GZSBSBBIXTVAHA-QRQIAZFYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OCC(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)OC)S3)C6=CC=CC=C6)OCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,2-b][1,2,4]triazole structure, followed by the introduction of the various substituents through a series of coupling reactions, cyclizations, and functional group transformations. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
(5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a biochemical probe or a lead compound in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with nucleic acid function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
Key Insights :
- Alkoxy Substitutions : Replacing 2-methylpropoxy with shorter ethoxy or isopropoxy groups reduces steric hindrance but may decrease membrane permeability .
Substituent Effects on Bioactivity
- Antifungal Potential: Analogous triazolo-thiadiazole derivatives (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles) inhibit 14-α-demethylase lanosterol (3LD6), a fungal enzyme . The target compound’s pyrazole and triazolone moieties suggest similar antifungal mechanisms.
- Ferroptosis Induction: Pyrazole-containing compounds are implicated in ferroptosis (iron-dependent cell death) in oral squamous cell carcinoma (OSCC) . While the target compound’s role here is unconfirmed, its structural similarity to ferroptosis-inducing agents (FINs) warrants further study.
Physicochemical Properties
Notable Trends:
Biological Activity
The compound (5Z)-2-(4-methoxyphenyl)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one is a complex heterocyclic structure that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 549.657 g/mol. The structure features multiple functional groups, including a thiazole and pyrazole moiety, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer)
- MDA-MB-231 (triple-negative breast cancer)
- U-87 MG (glioblastoma)
- A549 (non-small cell lung cancer)
- PANC-1 (pancreatic cancer)
In vitro assays demonstrated that certain derivatives showed potent inhibition of the EGFR signaling pathway, with IC50 values comparable to established drugs like Tamoxifen .
Anti-inflammatory and Analgesic Properties
The pyrazole moiety is also associated with anti-inflammatory and analgesic effects. A study evaluating various pyrazolone derivatives reported promising results for anti-inflammatory activity, with several compounds showing high probability values (Pa > 0.7) for potential activity in vivo . This suggests that derivatives of the compound may serve as lead candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs).
The mechanisms through which these compounds exert their biological effects often involve:
- Inhibition of key enzymes : Many pyrazole derivatives inhibit enzymes involved in cancer progression and inflammation.
- Modulation of signaling pathways : Compounds have been shown to affect pathways such as PI3K/AKT/mTOR, indicating their role in cell survival and proliferation.
Synthesis and Evaluation of Derivatives
Several studies have synthesized derivatives of the compound and evaluated their biological activities:
- Synthesis Method : A one-pot synthesis method was employed to create novel pyrazolyl-thiazole derivatives. The resulting compounds were tested against various cell lines, revealing significant cytotoxicity .
- Biological Evaluation : In vivo studies demonstrated that certain derivatives exhibited anti-cancer efficacy by inducing apoptosis in cancer cells while sparing normal cells.
Comparative Activity Table
| Compound Name | Cell Line Tested | IC50 Value (nM) | Mechanism of Action |
|---|---|---|---|
| Compound 7d | MCF-7 | 59.24 | EGFR inhibition |
| Compound 7f | MDA-MB-231 | 70.30 | PI3K/AKT/mTOR pathway |
| Compound 3a | U-87 MG | 81.60 | Anti-inflammatory activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
